6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide
Description
6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyridine core substituted with a chlorine atom at position 6 and a sulfonamide group at position 3. The sulfonamide nitrogen is further functionalized with a 2-(5-methylthiazol-2-yl)ethyl substituent, introducing a sulfur-containing thiazole moiety. This compound is synthesized via microwave-assisted displacement reactions, as demonstrated in protocols involving 6-chloropyridine-3-sulfonamide intermediates and alkylamines under thermal conditions .
Properties
IUPAC Name |
6-chloro-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S2/c1-8-6-14-11(18-8)4-5-15-19(16,17)9-2-3-10(12)13-7-9/h2-3,6-7,15H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKIGWHZCKYJBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CCNS(=O)(=O)C2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole and pyridine intermediates. One common method involves the reaction of 2-chloropyridine-3-sulfonyl chloride with 2-(5-methyl-1,3-thiazol-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorine atom can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent
Biology: The compound is studied for its effects on various biological pathways and its potential as a biochemical tool.
Industry: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates .
Comparison with Similar Compounds
Key Differences and Implications
Core Heterocycle: The target compound and Compound 37 retain the pyridine core, whereas the thiophene-based analog () replaces pyridine with a sulfur-containing thiophene. The dichloropyridin derivative (EN300-266092) introduces additional chlorine atoms, enhancing electron-withdrawing effects and possibly influencing reactivity in substitution reactions .
Substituent Variations: The thiazole-ethyl group in the target compound introduces a sulfur atom and methyl group, which may enhance hydrophobic interactions or metal coordination compared to the trimethylpyrazol group in Compound 37. The pyrrolidin-pyridazine substituent in the thiophene analog () adds a bicyclic amine system, likely increasing steric bulk and basicity, which could impact pharmacokinetics .
Synthesis Methods: Microwave-assisted synthesis (e.g., for the target compound and Compound 37) offers rapid reaction times and improved yields compared to conventional heating, as demonstrated in .
Biological Activity
6-Chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial, antifungal, and anticancer agent. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a thiazole ring, a pyridine ring, and a sulfonamide group. Its IUPAC name is this compound, with the following structural formula:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiazole ring can modulate enzyme activity and receptor interactions, while the sulfonamide group may inhibit certain enzymatic pathways by mimicking natural substrates .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values and minimum bactericidal concentrations (MBC) are critical metrics for evaluating its efficacy.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Candida albicans | 0.25 | 0.5 |
These results suggest that the compound has potent antimicrobial effects against both bacterial and fungal strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies report IC50 values indicating cytotoxicity against different cancer types.
| Cell Line | IC50 (μg/mL) |
|---|---|
| A-431 (skin carcinoma) | 1.98 |
| MCF-7 (breast carcinoma) | 1.61 |
The structure-activity relationship (SAR) analysis reveals that modifications on the thiazole and pyridine rings can enhance cytotoxic activity .
Case Studies
Several case studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, demonstrating significant inhibition of biofilm formation.
- Antitumor Properties : In another study, the compound was tested on human cancer cell lines, showing promising results in reducing cell viability through apoptosis induction.
Pharmacokinetics
Understanding the pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing therapeutic efficacy. The compound is slightly soluble in water and shows good solubility in organic solvents like ethanol .
Q & A
Q. What are the optimal synthetic routes for 6-chloro-N-[2-(5-methyl-1,3-thiazol-2-YL)ethyl]pyridine-3-sulfonamide, and how can purity be ensured?
Methodological Answer: The compound can be synthesized via nucleophilic substitution of pyridine-3-sulfonyl chloride derivatives with 2-(5-methylthiazol-2-yl)ethylamine. Key steps include:
- Sulfonamide bond formation : React pyridine-3-sulfonyl chloride with the amine in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Purity (>98%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .
Q. How is the structural integrity of this sulfonamide confirmed experimentally?
Methodological Answer: Combine multiple spectroscopic and crystallographic techniques:
- NMR : and NMR (DMSO-) verify substituent positions (e.g., thiazole protons at δ 6.8–7.1 ppm, sulfonamide NH at δ 10.2 ppm) .
- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, confirming the planarity of the pyridine-thiazole system (e.g., C–S bond lengths ~1.74 Å) .
- Mass spectrometry : High-resolution ESI-MS provides exact mass matching (e.g., [M+H] calculated within 3 ppm error) .
Q. What are the solubility and stability profiles of this compound under varying conditions?
Methodological Answer:
- Solubility : Test in DMSO (high solubility, >50 mg/mL), aqueous buffers (pH 2–7: <0.1 mg/mL), and ethanol (moderate solubility, ~5 mg/mL) using gravimetric analysis .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; hydrolytic instability is observed at pH >8 due to sulfonamide cleavage .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this sulfonamide against target proteins?
Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX).
- Docking : Score binding affinity (ΔG) for the thiazole-pyridine moiety; validate with crystallographic poses of analogous sulfonamides .
- ADMET prediction : SwissADME estimates logP (~2.5) and blood-brain barrier permeability (low), guiding in vivo experimental design .
Q. What strategies resolve contradictions in biological activity data across cell-based assays?
Methodological Answer: Address variability via:
- Dose-response normalization : Use Hill equation modeling to compare IC values (e.g., in cancer cell lines vs. non-malignant cells) .
- Metabolic interference testing : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to assess off-target effects .
- Orthogonal assays : Validate antiproliferative activity via ATP-based viability assays and apoptosis markers (caspase-3 activation) .
Q. How can regioselective functionalization of the thiazole ring enhance target specificity?
Methodological Answer: Modify the 5-methylthiazole moiety through:
- Halogenation : Introduce bromine at the 4-position via NBS in CCl, then cross-coupling (Suzuki-Miyaura) for biaryl derivatives .
- Methylation vs. ethylation : Compare steric effects using molecular dynamics; ethyl groups improve hydrophobic interactions in enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
